molecular formula C9H11NO3 B2512414 Methyl 6-methoxy-4-methylnicotinate CAS No. 1355229-36-5

Methyl 6-methoxy-4-methylnicotinate

Cat. No.: B2512414
CAS No.: 1355229-36-5
M. Wt: 181.191
InChI Key: CYBWSBLTNTXFJA-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The molecular formula of this compound is C9H11NO3, and its molecular weight is 181.191.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-methoxy-4-methylnicotinate involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is typically carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction is allowed to proceed until the ester is formed .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-methoxy-4-methylnicotinic acid.

    Reduction: Formation of 6-methoxy-4-methyl-3-pyridinemethanol.

    Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methoxy-4-methylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-methylnicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of nicotinic acid receptors and related pathways. The compound may also influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used to treat muscle and joint pain.

    6-methyl nicotine: A synthetic nicotine analogue with similar pharmacological effects.

    Nicotinic acid derivatives: Various derivatives with different functional groups and biological activities.

Uniqueness

Methyl 6-methoxy-4-methylnicotinate is unique due to its specific structural features, such as the methoxy and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-methoxy-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(12-2)10-5-7(6)9(11)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWSBLTNTXFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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